

A Spectroscopic Showdown: Distinguishing 5-Amino-2-nitrobenzoic Acid from its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

Cat. No.: B153252

[Get Quote](#)

In the intricate world of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of **5-Amino-2-nitrobenzoic acid**, a key chemical intermediate, and its common structural isomers. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related molecules.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic data for **5-Amino-2-nitrobenzoic acid** and a selection of its isomers, providing a quantitative basis for their differentiation.

Table 1: Physicochemical Properties of Aminonitrobenzoic Acid Isomers

Property	5-Amino-2-nitrobenzoic acid	2-Amino-5-nitrobenzoic acid	4-Amino-3-nitrobenzoic acid	2-Amino-3-nitrobenzoic acid	3-Amino-5-nitrobenzoic acid
Molecular Formula	C ₇ H ₆ N ₂ O ₄	C ₇ H ₆ N ₂ O ₄	C ₇ H ₆ N ₂ O ₄	C ₇ H ₆ N ₂ O ₄	C ₇ H ₆ N ₂ O ₄
Molecular Weight	182.13 g/mol				
Melting Point (°C)	236-238	270 (dec.)	280 (dec.)	207-211	214-220
Appearance	Yellow or brown powder	Bright yellow powder	Off-white to yellow powder	Yellow crystalline solid	Orange to green to brown powder
CAS Number	13280-60-9	616-79-5	1588-83-6	606-18-8	618-84-8

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, δ in ppm)

Compound	Aromatic Protons	-NH ₂ Protons	-COOH Protons
5-Amino-2-nitrobenzoic acid	8.00 (d), 7.20 (d), 6.50 (dd)	Broad s	Very Broad s
2-Amino-5-nitrobenzoic acid	~8.3 (d), ~7.9 (dd), ~6.9 (d)	Broad s	Very Broad s
4-Amino-3-nitrobenzoic acid	8.45 (d), 7.85 (dd), 7.05 (d)	5.82 (s)	11.91 (s)
3-Amino-5-nitrobenzoic acid	7.15 (t), 7.04-7.09 (m), 6.73-6.75 (m)	5.29 (s)	12.45 (s)

Note: Chemical shifts for amino and carboxylic acid protons can vary depending on solvent and concentration due to hydrogen bonding and exchange.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, δ in ppm)

Compound	Aromatic & Carbonyl Carbons
5-Amino-2-nitrobenzoic acid	Data not readily available
2-Amino-5-nitrobenzoic acid	~168 (C=O), ~155, ~138, ~128, ~125, ~118, ~115
4-Amino-3-nitrobenzoic acid	167.9, 153.5, 131.7, 117.3, 113.0
3-Amino-5-nitrobenzoic acid	168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9

Table 4: Key FTIR Absorption Bands (cm⁻¹)

Functional Group	5-Amino-2-nitrobenzoic acid	2-Amino-5-nitrobenzoic acid	4-Amino-3-nitrobenzoic acid	3-Amino-5-nitrobenzoic acid
N-H Stretch (Amine)	~3400-3200	3400-3200	~3470, 3350	~3400-3200
O-H Stretch (Carboxylic Acid)	~3300-2500 (broad)	3300-2500 (broad)	3200-2500 (broad)	~3300-2500 (broad)
C=O Stretch (Carboxylic Acid)	~1700	1720-1680	~1685	~1700
N-O Asymmetric Stretch (Nitro)	~1530	1550-1475	~1530	~1530
N-O Symmetric Stretch (Nitro)	~1350	1350-1300	~1350	~1350

Table 5: Mass Spectrometry Data (Electron Impact)

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)
5-Amino-2-nitrobenzoic acid	182	164, 136, 108
2-Amino-5-nitrobenzoic acid	182	164, 136, 106
4-Amino-3-nitrobenzoic acid	182	Data not readily available
3-Amino-5-nitrobenzoic acid	182	136, 108, 65

Experimental Protocols

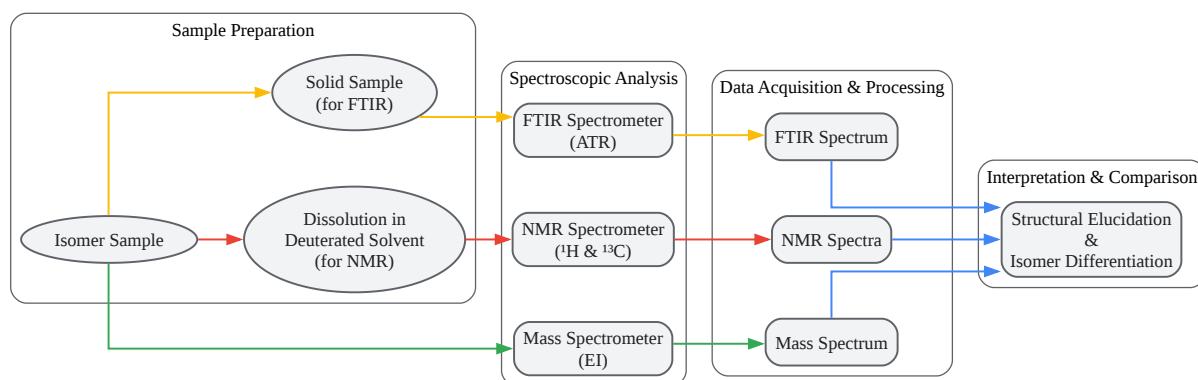
Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the aminonitrobenzoic acid isomer (5-10 mg) is dissolved in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of approximately 10-20 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, data is typically acquired over a spectral width of 0-15 ppm. For ¹³C NMR, a proton-decoupled sequence is generally used with a spectral width of 0-200 ppm.

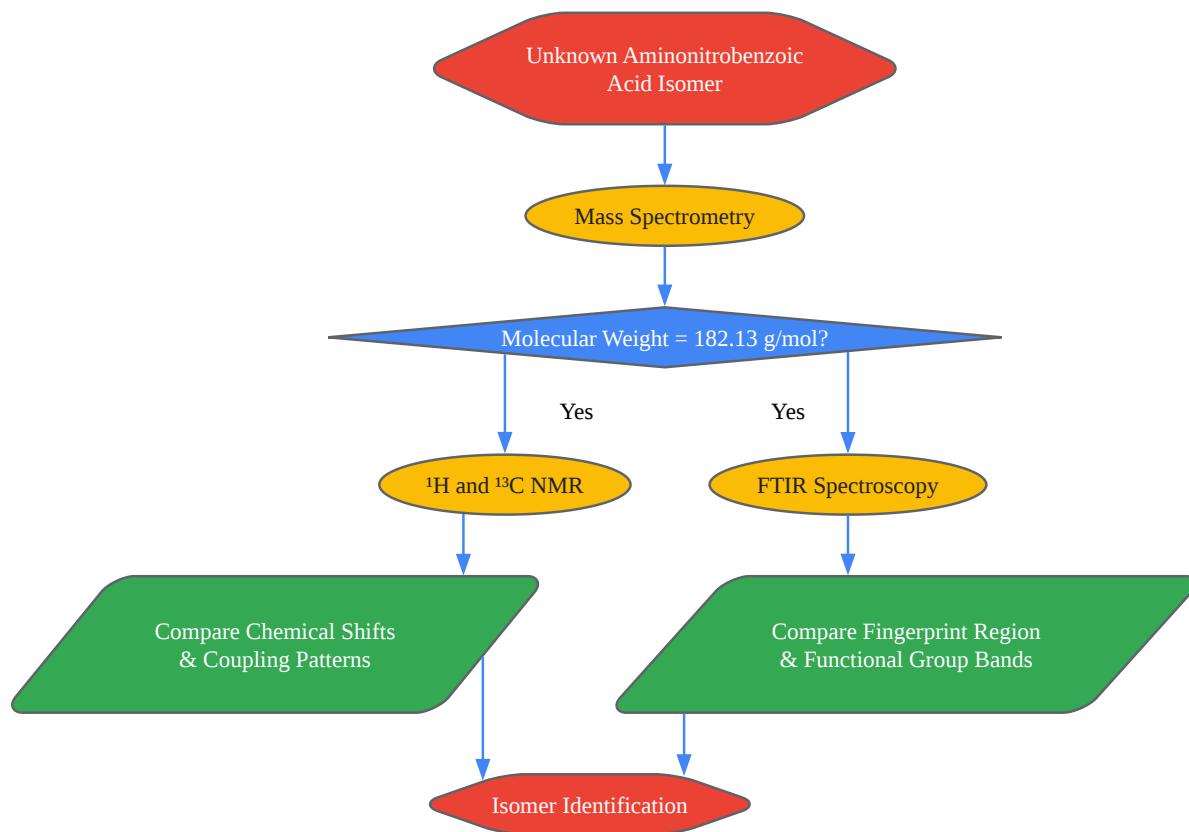
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the solid aminonitrobenzoic acid isomer is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and is automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron impact (EI)

ionization, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.


Visualizing the Workflow and Comparative Logic

To further clarify the process of spectroscopic analysis and comparison, the following diagrams illustrate the experimental workflow and the logical approach to distinguishing between isomers.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of aminonitrobenzoic acid isomers.

[Click to download full resolution via product page](#)

A logical diagram for the comparative identification of aminonitrobenzoic acid isomers.

In conclusion, while **5-Amino-2-nitrobenzoic acid** and its isomers present a challenge in differentiation due to their identical molecular formulas and weights, a multi-faceted spectroscopic approach provides the necessary tools for unambiguous identification. The subtle yet significant differences in their NMR, FTIR, and mass spectra, arising from the varied

positions of the amino and nitro functional groups, serve as unique molecular fingerprints for each isomer.

- To cite this document: BenchChem. [A Spectroscopic Showdown: Distinguishing 5-Amino-2-nitrobenzoic Acid from its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153252#spectroscopic-comparison-of-5-amino-2-nitrobenzoic-acid-and-its-isomers\]](https://www.benchchem.com/product/b153252#spectroscopic-comparison-of-5-amino-2-nitrobenzoic-acid-and-its-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com